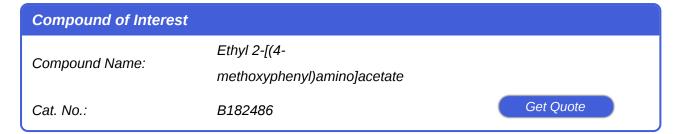




# Physical and chemical properties of Ethyl 2-[(4-methoxyphenyl)amino]acetate

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An In-depth Technical Guide to Ethyl 2-[(4-methoxyphenyl)amino]acetate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of **Ethyl 2-[(4-methoxyphenyl)amino]acetate**, tailored for researchers, scientists, and professionals in drug development.

## **Chemical Identity and Physical Properties**

**Ethyl 2-[(4-methoxyphenyl)amino]acetate**, also known as ethyl N-(4-methoxyphenyl)glycinate, is an organic compound belonging to the N-aryl amino acid ester family. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been established.

Table 1: Compound Identifiers



Identifier	Value
CAS Number	50845-77-7[1]
Molecular Formula	C11H15NO3[1]
Molecular Weight	209.24 g/mol [1]
Synonyms	ethyl N-(4-methoxyphenyl)glycinate, 2-[(4-methoxyphenyl)amino]acetic acid ethyl ester, ethyl (4-methoxyanilino)acetate[1]

Table 2: Experimental and Predicted Physical Properties

Property	Value	Source	
Physical Form	Solid	Predicted	
Purity	95-97%	Commercial Suppliers	
XLogP3	2.2	Predicted[1]	
Hydrogen Bond Donor Count	1	Predicted[1]	
Hydrogen Bond Acceptor Count	4	Predicted[1]	
Rotatable Bond Count	6	Predicted[1]	
Topological Polar Surface Area	47.6 Ų	Predicted[1]	

## **Spectroscopic Characterization**

Detailed experimental spectra for **Ethyl 2-[(4-methoxyphenyl)amino]acetate** are not readily available. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics can be predicted.

Table 3: Predicted <sup>1</sup>H-NMR Spectral Data (CDCl<sub>3</sub>)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8	d	2H	Ar-H (ortho to -OCH <sub>3</sub> )
~6.7	d	2H	Ar-H (ortho to -NH)
~4.2	q	2H	-O-CH2-CH3
~3.9	S	2H	-NH-CH <sub>2</sub> -CO-
~3.8	S	3H	-O-CH₃
~1.3	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 4: Predicted <sup>13</sup>C-NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~171	C=O (ester)
~153	Ar-C (-OCH₃)
~142	Ar-C (-NH)
~115	Ar-CH
~114	Ar-CH
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>
~56	-O-CH₃
~46	-NH-CH₂-CO-
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching around 3350-3450 cm<sup>-1</sup>, C-H stretching (aromatic and aliphatic) around 2850-3100 cm<sup>-1</sup>, a strong C=O stretch for the ester at approximately 1735-1750 cm<sup>-1</sup>, and C-O stretching vibrations between 1000-1300 cm<sup>-1</sup>.



Mass Spectrometry (MS): The expected molecular ion peak [M]<sup>+</sup> would be observed at m/z = 209. Common fragmentation patterns would likely involve the loss of the ethoxy group (- $OC_2H_5$ ) leading to a fragment at m/z = 164, and cleavage of the ester group.

## **Synthesis Methodology**

A definitive, published experimental protocol for the synthesis of **Ethyl 2-[(4-methoxyphenyl)amino]acetate** is not widely available. However, a standard and reliable method for its preparation is the nucleophilic substitution of an  $\alpha$ -haloester with p-anisidine. The following is a plausible experimental protocol based on general procedures for the synthesis of N-aryl glycine esters.

## Experimental Protocol: Synthesis via Nucleophilic Substitution

Reaction Scheme: p-Anisidine + Ethyl bromoacetate → Ethyl 2-[(4-methoxyphenyl)amino]acetate

#### Materials:

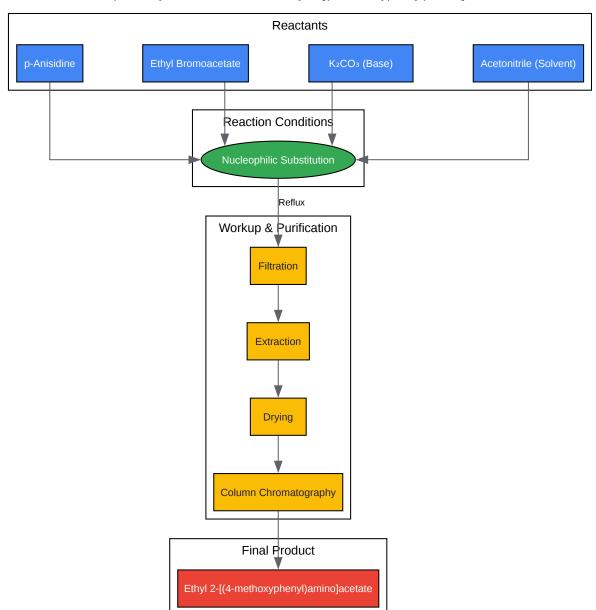
- p-Anisidine (1.0 eq)
- Ethyl bromoacetate (1.1 eq)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq)
- Acetonitrile (CH₃CN) (anhydrous)
- · Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:



- To a round-bottom flask under a nitrogen atmosphere, add p-anisidine and anhydrous acetonitrile.
- Add potassium carbonate to the mixture.
- Stir the suspension at room temperature for 10-15 minutes.
- Add ethyl bromoacetate dropwise to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the solid potassium salts and wash with ethyl acetate.
- Combine the filtrate and washings and concentrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure **Ethyl 2-[(4-methoxyphenyl)amino]acetate**.





#### Proposed Synthesis Workflow for Ethyl 2-[(4-methoxyphenyl)amino]acetate

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Caption: Proposed Synthesis Workflow.



## Potential Biological Activity and Applications in Drug Development

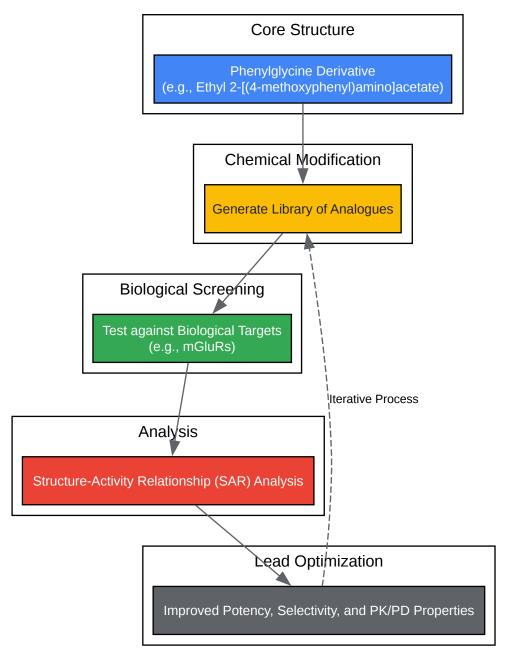
While no specific biological activities have been reported for **Ethyl 2-[(4-methoxyphenyl)amino]acetate**, the broader class of phenylglycine derivatives has garnered significant interest in medicinal chemistry.

- Metabotropic Glutamate Receptor (mGluR) Modulation: Phenylglycine derivatives are known
  to act as agonists or antagonists at metabotropic glutamate receptors.[2][3] These receptors
  are involved in modulating synaptic transmission and neuronal excitability and are
  therapeutic targets for a range of neurological and psychiatric disorders. The structure of
  Ethyl 2-[(4-methoxyphenyl)amino]acetate makes it a candidate for investigation as an
  mGluR modulator.
- Building Block for Bioactive Peptides: Phenylglycine-type amino acids are found in a variety
  of peptide natural products, including some with antibiotic properties.[4] This suggests that
  N-substituted glycine esters like the title compound could serve as valuable building blocks
  in the synthesis of novel peptide-based therapeutics.

The presence of the methoxy group and the ethyl ester functionality provides handles for further chemical modification, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. These studies are crucial in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.



#### Logical Relationship in Drug Discovery



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Caption: Structure-Activity Relationship Logic.

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### References

- 1. echemi.com [echemi.com]
- 2. scispace.com [scispace.com]
- 3. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-[(4-methoxyphenyl)amino]acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182486#physical-and-chemical-properties-of-ethyl-2-4-methoxyphenyl-amino-acetate]

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